

Technical Support Center: Investigating Store Overload-Induced Ca²⁺ Release (SOICR)

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Compound of Interest		
Compound Name:	SOICR-IN-1	
Cat. No.:	B607971	Get Quote

Welcome to the technical support center for researchers studying Store Overload-Induced Ca²⁺ Release (SOICR). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the design, execution, and analysis of SOICR experiments.

Frequently Asked Questions (FAQs)

Q1: What is Store Overload-Induced Ca2+ Release (SOICR)?

A1: Store Overload-Induced Ca²⁺ Release (SOICR) is a physiological and pathological process characterized by the spontaneous release of calcium (Ca²⁺) from intracellular stores, primarily the sarcoplasmic or endoplasmic reticulum (SR/ER). This release is triggered when the Ca²⁺ concentration within the store reaches a critical threshold, leading to the opening of ryanodine receptors (RyRs). SOICR is a key mechanism implicated in cellular Ca²⁺ homeostasis and is associated with various cardiac arrhythmias, such as catecholaminergic polymorphic ventricular tachycardia (CPVT), and malignant hyperthermia.[1][2][3][4]

Q2: What are the common cellular models used to study SOICR?

A2: Several cell models are utilized to investigate SOICR, each with distinct advantages and disadvantages. Common models include:

 Primary Cardiomyocytes: Isolated from animal hearts, these cells provide a physiologically relevant system for studying SOICR in a native environment.



- HEK293 Cells: Human Embryonic Kidney 293 cells are a versatile model, often used for their high transfection efficiency to express specific RyR isoforms (e.g., RyR1, RyR2) and study the effects of mutations.[5][6][7]
- HL-1 Cells: A cardiac muscle cell line derived from mouse atrial myocytes, HL-1 cells provide a more cardiac-specific context than HEK293 cells for studying SOICR.[6][8]
- Induced Pluripotent Stem Cell-derived Cardiomyocytes (iPSC-CMs): These cells can be generated from patients with specific genetic mutations, offering a powerful tool for studying disease mechanisms in a human context.

Q3: How is SOICR typically induced in an experimental setting?

A3: SOICR is experimentally induced by promoting the loading of intracellular Ca²⁺ stores until the threshold for spontaneous release is reached. A common method involves increasing the extracellular Ca²⁺ concentration ([Ca²⁺]o), which leads to a gradual filling of the SR/ER.[3][5] Additionally, pharmacological agents can be used to sensitize RyRs and lower the threshold for SOICR. Caffeine, for instance, is frequently used at low concentrations (e.g., 0.3-2 mM) to increase the open probability of RyR channels and facilitate the induction of SOICR at lower store Ca²⁺ levels.[5][7]

Q4: What are "SOICR inhibitors" and how are they used?

A4: "SOICR inhibitors" are pharmacological agents that suppress or prevent Store Overload-Induced Ca²⁺ Release. These compounds typically target the ryanodine receptor to reduce its open probability or sensitivity to luminal Ca²⁺. They are crucial tools for investigating the mechanisms of SOICR and for exploring potential therapeutic strategies for SOICR-related pathologies. For example, flecainide and carvedilol are known to inhibit RyR2-mediated SOICR.[9]

Troubleshooting Guides Problem 1: No or Low Incidence of SOICR Events Observed



Possible Cause	Solution	
Insufficient Store Ca ²⁺ Overload	Gradually increase the extracellular Ca ²⁺ concentration ([Ca ²⁺]o) in your perfusion buffer. Start with a physiological concentration and incrementally raise it. Ensure the cells are incubated for a sufficient duration at each concentration to allow for store filling.	
Low RyR Sensitivity	Include a low concentration of an RyR sensitizer, such as caffeine (e.g., 0.3-2 mM), in your experimental buffer.[5][7] This can lower the threshold for SOICR.	
Inappropriate Cell Model	If using a non-cardiac cell line like HEK293, ensure that it is stably or transiently expressing the ryanodine receptor isoform of interest (e.g., RyR2).[7] Parental cell lines lacking RyRs will not exhibit SOICR.	
Inhibitory Compound Present	Verify that your experimental buffer does not contain any known inhibitors of RyR channels or SERCA pumps, unless it is your intended experimental variable.	

Problem 2: High Variability in SOICR Frequency and Amplitude



Possible Cause	Solution		
Cellular Heterogeneity	In transiently transfected cell populations, variability in protein expression levels can lead to different SOICR thresholds. Consider using a stably expressing cell line or analyzing a larger number of cells to obtain statistically significant data.		
Inconsistent Experimental Conditions	Ensure consistent temperature, pH, and perfusion rates across all experiments. Minor variations in these parameters can affect ion channel and pump activity.		
Phototoxicity or Dye Overloading	Excessive laser power or high concentrations of Ca ²⁺ indicator dyes can induce cellular stress and artifacts. Optimize imaging parameters to use the lowest possible laser intensity and dye concentration that provide an adequate signal-to-noise ratio.		
Fluctuations in Baseline Ca ²⁺	Allow cells to equilibrate in the imaging buffer before starting the experiment to ensure a stable baseline Ca ²⁺ level. Unstable baselines can complicate the detection and quantification of SOICR events.[10]		

Problem 3: Artifacts in Calcium Imaging Data



Possible Cause	Solution		
Movement Artifacts	If imaging motile cells or tissue, use a cell-permeable myosin II inhibitor like blebbistatin to reduce contractions. For imaging in live animals, ensure stable fixation of the preparation. Two-channel imaging with a Ca ²⁺ -insensitive fluorophore can also help correct for motion artifacts.[11]		
Unstable Baseline Fluorescence	Irregular bumps or drifts in the baseline can be caused by photobleaching or cellular stress.[10] Ensure proper focus and consider using a photostable Ca ²⁺ indicator. A moving baseline correction can be applied during data analysis. [12]		
Spurious Fluorescence Transients	Fluorescence signals not corresponding to actual Ca ²⁺ release can arise from neuropil contamination in brain tissue imaging or from cellular autofluorescence.[10] Careful region of interest (ROI) selection and background subtraction are crucial.		
Negative Transients	Some data processing steps, like neuropil decontamination, can introduce negative artifacts.[10] Be mindful of the algorithms used for data processing and their potential to introduce spurious signals.		

Experimental Protocols

Protocol 1: Induction and Measurement of SOICR in HEK293 Cells Expressing RyR2

- 1. Cell Preparation:
- Culture HEK293 cells stably expressing RyR2 on glass coverslips.
- Induce RyR2 expression with tetracycline for 24 hours prior to the experiment.[7]



2. Dye Loading:

• Load the cells with 5 μ M fura-2 AM in Krebs-Ringer-Hepes (KRH) buffer for 20 minutes at room temperature.[7]

3. Induction of SOICR:

- Perfuse the cells with KRH buffer containing increasing concentrations of CaCl₂ (e.g., 0.1, 0.2, 0.5, 1.0 mM).
- To sensitize the RyR2 channels, a low concentration of caffeine (e.g., 0.3 mM) can be included in the perfusion buffer.[7]

4. Calcium Imaging:

- Perform single-cell fluorescent Ca²⁺ imaging using a fluorescence microscope equipped for ratiometric imaging of fura-2.
- Monitor the fura-2 fluorescence ratio to detect Ca²⁺ oscillations, which represent SOICR events.

5. Data Analysis:

- Quantify the percentage of cells exhibiting Ca²⁺ oscillations at each extracellular Ca²⁺ concentration.
- Measure the frequency and amplitude of the Ca²⁺ oscillations.
- The SR Ca²⁺ store content can be estimated by measuring the amplitude of the Ca²⁺ transient induced by a high concentration of caffeine (e.g., 5 mM) at the end of the experiment.[3]

Protocol 2: Quantification of SOICR Threshold using a FRET-based Sensor

- 1. Cell Preparation and Transfection:
- Culture HEK293 cells on coverslips and transfect them with a plasmid encoding an ERluminal, FRET-based Ca²⁺ sensor (e.g., D1ER).

2. Induction of SOICR:



 Perfuse the cells with KRH buffer containing 2 mM caffeine and incrementally increasing concentrations of extracellular Ca²⁺ (0-5 mM) to induce SOICR.[5]

3. FRET Imaging:

Perform single-cell FRET imaging, continuously monitoring the FRET ratio. A gradual
increase in the FRET ratio indicates Ca²⁺ accumulation in the ER. A sudden drop in the
FRET ratio signifies an SOICR event.

4. Data Analysis:

- Determine the FRET level at which SOICR occurs (F_SOICR).
- At the end of the experiment, perfuse with a buffer containing a high concentration of caffeine (e.g., 20 mM) to deplete the ER Ca²⁺ store and obtain the minimum FRET level (F_min). The maximum FRET level (F_max) is the peak before the SOICR event.
- Calculate the SOICR threshold as a percentage of the maximum ER Ca²⁺ capacity using the formula: ((F_SOICR - F_min) / (F_max - F_min)) * 100%.[5]

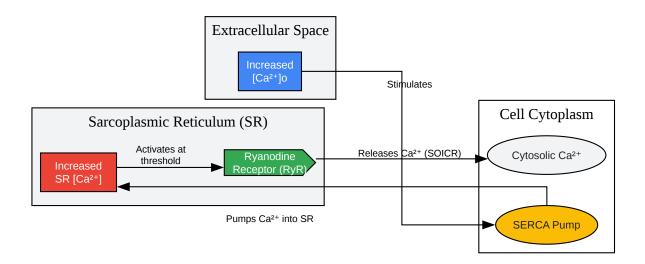
Quantitative Data Summary

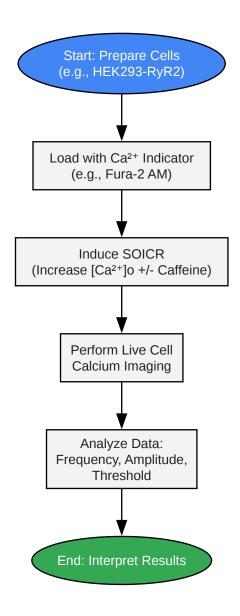
Parameter	Cell Type	Condition	Typical Value/Range	Reference
Caffeine Concentration for Sensitization	HEK293-RyR2	Induction of SOICR	0.3 - 2 mM	[5][7]
Extracellular Ca ²⁺ for Induction	HEK293-RyR2	Induction of SOICR	0.1 - 5 mM	[5][7]
Flecainide Concentration for Inhibition	Cardiomyocytes	Inhibition of SOICR	Varies, research ongoing	[9]
Carvedilol Concentration for Inhibition	Cardiomyocytes	Inhibition of SOICR	~0.3 μM	[9]



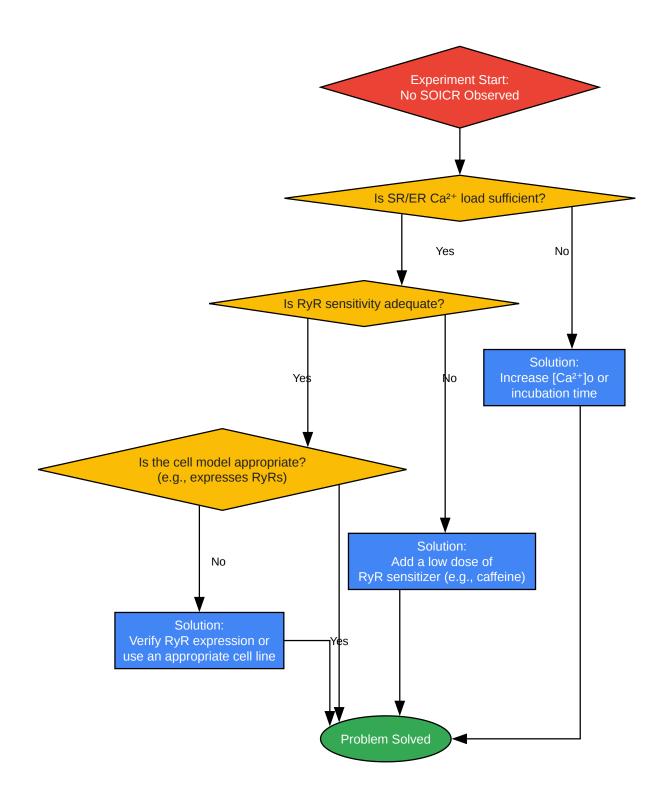
Visualizations











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